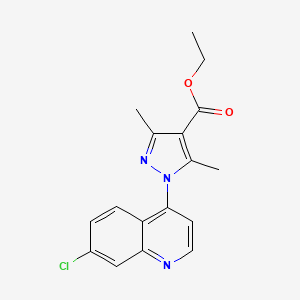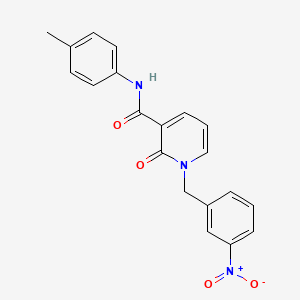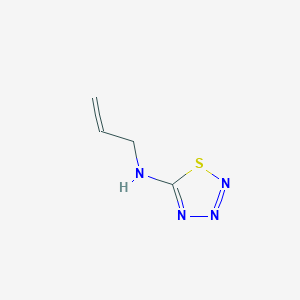
ethyl 1-(7-chloro-4-quinolinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(7-chloro-4-quinolinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate is a synthetic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities, including antimicrobial, antimalarial, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(7-chloro-4-quinolinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate typically involves a multi-step process. One common method starts with the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with an appropriate nucleophile, such as α,ω-diaminoalkanes . The intermediate product is then treated with substituted aromatic or heteroaromatic aldehydes to form Schiff bases . The final step involves the cyclization of the Schiff base with ethyl acetoacetate under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(7-chloro-4-quinolinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the chloroquinoline moiety, where nucleophiles can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Ethyl 1-(7-chloro-4-quinolinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antimalarial activities.
Medicine: Investigated for its potential as a therapeutic agent in treating infectious diseases and cancer.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 1-(7-chloro-4-quinolinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes and disrupt cellular processes. For example, it can interfere with the heme polymerization process in malaria parasites, leading to their death . Additionally, it may interact with DNA and proteins, affecting their function and leading to cell death in cancer cells.
Comparison with Similar Compounds
Ethyl 1-(7-chloro-4-quinolinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate can be compared with other quinoline derivatives such as chloroquine and hydroxychloroquine . While all these compounds share a similar quinoline core, they differ in their substituents and overall structure, which affects their biological activity and therapeutic potential. For instance, chloroquine and hydroxychloroquine are well-known antimalarial drugs, but this compound may offer advantages in terms of potency and reduced resistance.
List of Similar Compounds
- Chloroquine
- Hydroxychloroquine
- Desethylchloroquine
- PQUI08001/06
Properties
IUPAC Name |
ethyl 1-(7-chloroquinolin-4-yl)-3,5-dimethylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c1-4-23-17(22)16-10(2)20-21(11(16)3)15-7-8-19-14-9-12(18)5-6-13(14)15/h5-9H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFGTHLKURMIBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1C)C2=C3C=CC(=CC3=NC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-acetyl-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanehydrazide](/img/structure/B2556759.png)
![3-[4-(2-Fluorophenyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B2556760.png)
![(4-ethoxyphenyl)[4-(4-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2556763.png)
![(2E)-2-CYANO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-[2-(4-METHYLPHENOXY)-4-OXO-4H-PYRIDO[12-A]PYRIMIDIN-3-YL]PROP-2-ENAMIDE](/img/structure/B2556764.png)

![6-ethyl-5-((2-methoxybenzyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2556772.png)

![ethyl 2-{[6-amino-3,5-dicyano-4-(4-ethoxyphenyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B2556774.png)
![3-{4-[4-(3-chlorophenyl)piperazin-1-yl]-2-methyl-4-oxobutyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B2556775.png)

![3-Methyl-5-(2-methylphenyl)-4-[4-(oxiran-2-ylmethoxy)phenyl]-1,2,4-triazole](/img/structure/B2556779.png)

![N-[(1-cyclopentanecarbonylpiperidin-4-yl)methyl]-N-methyl-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2556781.png)

